Acridine

概述

描述

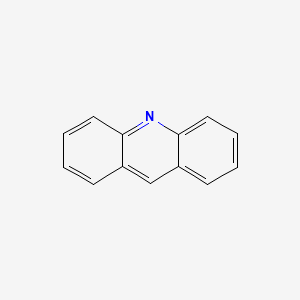

吖啶是一种有机化合物,也是一种氮杂环化合物,化学式为C₁₃H₉N。它是一种平面分子,结构上与蒽类似,只是中心的一个CH基团被氮原子取代。吖啶几乎无色,呈针状结晶。 它最早是在1870年由卡尔·格拉贝和海因里希·卡罗从煤焦油中分离出来的 。吖啶及其衍生物已广泛应用于染料和药物等领域。

合成路线和反应条件:

乌尔曼缩合反应: 该方法涉及用不同的苯胺与2-溴苯甲酸反应生成2-芳基氨基苯甲酸,然后在多磷酸的催化下环化,生成吖啶酮衍生物.

一步法合成: 可以通过在室温下,在水溶液中以硫酸为催化剂,使二甲酮、4-氨基-N-[氨基(亚氨基)甲基]-苯磺酰胺和4-氰基苯甲醛反应,合成吖啶磺酰胺衍生物.

工业生产方法:

- 吖啶通过用稀硫酸萃取从煤焦油中分离出来。 向该溶液中加入重铬酸钾,会沉淀出吖啶重铬酸盐,然后进行提纯 .

反应类型:

氧化: 吖啶可以发生氧化反应生成吖啶酮。

还原: 吖啶的还原可以生成二氢吖啶。

取代: 吖啶可以参与取代反应,例如卤化和硝化。

常用试剂和条件:

氧化: 三氯化铁通常用作氧化剂.

还原: 使用钯碳作为催化剂进行氢化。

取代: 卤化可以在路易斯酸催化剂的存在下用氯或溴进行。

主要产物:

吖啶酮: 由吖啶氧化生成。

二氢吖啶: 由吖啶还原生成。

卤代吖啶: 由卤化反应生成。

科学研究应用

Anti-Cancer Properties

Acridine and its derivatives have been extensively studied for their anti-cancer effects. Various this compound compounds have demonstrated significant cytotoxic activity against a range of cancer cell lines. Key findings include:

- Cytotoxic Activity : Acridines exhibit high cytotoxicity against multiple cancer types, with effective concentrations (EC50) ranging from 6.9 to 32 µM in different studies .

- Mechanisms of Action : Acridines function primarily through DNA intercalation, disrupting replication and transcription processes. For example, the 9-anilinothis compound core is known for its ability to intercalate into DNA, which is crucial for inhibiting tumor growth .

- Notable Compounds :

- This compound Yellow G : This compound inhibits epidermal growth factor receptor (EGFR) and protein kinase C (PKC), leading to cell cycle arrest and reduced tumor size in brain cancers .

- Quinacrine and Thiazthis compound : These have been reported as effective anti-cancer agents with specific activity against various malignancies .

Fluorescence Microscopy

This compound Orange (AO) is a fluorescent dye that has found extensive applications in microscopy and surgical oncology:

- Intraoperative Fluorescence Guidance : AO selectively accumulates in tumor tissues, providing real-time imaging during surgeries to enhance tumor resection accuracy . Studies demonstrate that AO can differentiate between malignant and non-malignant tissues based on fluorescence intensity.

- Microscopic Applications : AO has been utilized for differential staining in pathology, allowing for the identification of gliomas and other tumors through fluorescence microscopy . This technique aids in the rapid assessment of tissue samples.

Other Biological Activities

Beyond its anti-cancer applications, this compound exhibits a range of biological activities:

- Antimicrobial Properties : this compound derivatives have shown efficacy against various bacterial and viral pathogens, making them potential candidates for new antimicrobial therapies .

- Antiparasitic Effects : Certain this compound compounds have demonstrated activity against parasitic infections, contributing to their therapeutic relevance in infectious diseases .

Industrial Applications

This compound's unique properties extend beyond medicine into industrial applications:

- Dye Production : Historically used as dyes, acridines are now being explored for their potential in fluorescent materials and organic semiconductors due to their structural properties .

- Corrosion Inhibition : Some this compound derivatives are being investigated for their use as corrosion inhibitors in industrial processes, showcasing their versatility across different chemical applications .

Summary of Research Findings

The following table summarizes key this compound derivatives and their respective applications:

Clinical Trials

Recent clinical trials have explored the safety and efficacy of AO in fluorescence-guided surgeries for various cancers. Preliminary results indicate that AO can improve surgical outcomes by enhancing visualization of tumor margins, thereby reducing recurrence rates.

Preclinical Studies

Preclinical studies have highlighted the potential of this compound derivatives as novel anti-cancer agents. For instance, studies on 9-substituted acridines have shown promising results against melanoma cell lines, supporting further investigation into their therapeutic potential .

作用机制

吖啶的主要作用机制是通过DNA嵌入。吖啶的平面结构使其能够插入DNA碱基对之间,从而破坏DNA合成和功能。 这种嵌入可以抑制拓扑异构酶和端粒酶等酶的活性,从而对癌细胞产生细胞毒性作用 。 吖啶衍生物还可以靶向癌细胞中的溶酶体,从而增强其抗癌活性 .

相似化合物的比较

吖啶在结构上与其他含氮杂环化合物类似,例如喹啉和菲啶。 吖啶独特的平面结构和嵌入DNA的能力使其与这些化合物区别开来。类似的化合物包括:

氯喹: 用作抗疟疾药和抗癌药.

硫黄素: 以其抗菌性能和DNA嵌入能力而闻名.

氨甲喋呤: 一种抗癌药物,也能嵌入DNA.

吖啶在生物和工业应用中的多功能性,以及其独特的化学特性,使其成为科学研究和工业领域中备受关注的化合物。

生物活性

Acridine is a nitrogen-containing heterocyclic compound known for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Overview of this compound

This compound is characterized by its planar aromatic structure, which facilitates interactions with nucleic acids. This property has been exploited in various therapeutic applications, including anticancer and antimicrobial treatments. The compound exists in several derivatives, each exhibiting distinct biological properties.

- DNA Intercalation : this compound's planar structure allows it to intercalate between DNA base pairs, leading to structural distortions that can inhibit replication and transcription. This mechanism is crucial in its anticancer activity.

- Reactive Oxygen Species (ROS) Generation : Some this compound derivatives can induce oxidative stress in cells, resulting in increased ROS levels that contribute to cytotoxic effects.

- Enzyme Inhibition : this compound derivatives have been shown to inhibit various enzymes, including kinases and glycosyltransferases, which are implicated in cancer progression.

Anticancer Activity

This compound and its derivatives have demonstrated significant anticancer properties across various cancer cell lines. Table 1 summarizes key findings from recent studies:

| Compound Name | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Acridone | MCF-7 | 12.4 | DNA intercalation |

| Inubosin B | HL-60 | 1.3 | Cell cycle arrest |

| Acrifoline | Caco2 | 86 | Enzyme inhibition |

| Hybrid Acridines | A2780 | 7.7 | ROS generation and thiol reactivity |

Case Study : A study by Arai et al. (2017) demonstrated that this compound derivatives exhibited potent cytotoxicity against various cancer cell lines, indicating their potential as therapeutic agents in oncology .

Antimicrobial Activity

This compound compounds also exhibit antimicrobial properties against bacteria and viruses. Their ability to disrupt microbial DNA synthesis has made them candidates for treating infections.

- Example : Recent research highlighted the effectiveness of this compound derivatives against drug-resistant strains of bacteria, showcasing their potential as new antibiotics .

Neuroprotective Effects

Certain this compound derivatives have been studied for their neuroprotective effects, particularly in Alzheimer's disease models. Their ability to inhibit amyloid-beta aggregation suggests a role in mitigating neurodegenerative processes.

Structure-Activity Relationship (SAR)

Understanding the relationship between this compound's chemical structure and its biological activity is essential for drug design. Research has shown that modifications at specific positions on the this compound ring can significantly enhance its efficacy and selectivity.

化学反应分析

Electrophilic Substitution

Acridine undergoes regioselective electrophilic substitution primarily at positions 2 and 7 due to electron-rich aromatic rings. Examples include:

-

Nitration : Forms 2,7-dinitrothis compound.

-

Sulfonation : Preferentially substitutes at position 2.

These reactions are driven by the electron density distribution in the heterocyclic system .

Nucleophilic Substitution

Nucleophilic attack predominantly occurs at the 9-position , where electron density is lower. Key reactions include:

-

Hydrolysis of 9-aminoacridines : Converts 9-amino derivatives into hydroxyacridines under basic conditions .

-

Reductive Alkylation : UV light-mediated reaction with alkyl halides yields 9-alkylacridines (e.g., 9-n-butylthis compound) .

Oxidation Reactions

This compound undergoes oxidation to form biologically relevant derivatives:

Reduction Pathways

Reduction of this compound leads to selective transformations:

| Reduction Method | Product | Selectivity | Source |

|---|---|---|---|

| Zn/HCl | 9,10-dihydrothis compound | Pyridine ring reduction | |

| Pt/H₂ | Partially reduced benzene rings | Selective benzene ring reduction |

Protonation and Salt Formation

This compound acts as a weak base (pKa ~5.1 in ground state, ~10.6 in excited state). Protonation at the nitrogen atom generates acridinium salts , which are reactive intermediates in electrophilic substitution .

Electrochemical Behavior

| Electrochemical Process | Key Observations | Source |

|---|---|---|

| Oxidation | Irreversible oxidation to acridinium salts | |

| Reduction | Forms stable radical intermediates |

This compound/Lewis acid complexes exhibit tunable reduction potentials (−0.72 to −0.74 V vs SCE), enhancing their utility in photocatalysis .

Biologically Relevant Reactions

This compound derivatives participate in:

常见问题

Basic Research Questions

Q. What experimental techniques are essential for confirming DNA intercalation by acridine derivatives?

To confirm DNA intercalation, use a combination of spectroscopic and biophysical methods:

- UV-Vis and Fluorescence Spectroscopy : Monitor hypochromism and spectral shifts upon DNA binding .

- Circular Dichroism (CD) : Detect conformational changes in DNA helicity induced by this compound intercalation .

- Gel Electrophoresis : Assess changes in DNA migration due to intercalation-induced structural distortion .

- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity and thermodynamic parameters . Reference methodologies from studies on this compound carboxamide derivatives for protocol optimization .

Q. How should researchers handle discrepancies in cytotoxicity data for this compound-based compounds across cell lines?

Contradictions often arise from variations in:

- Cellular Uptake Mechanisms : Use fluorescence microscopy (e.g., this compound’s inherent fluorescence) to track intracellular drug localization .

- Metabolic Differences : Validate results with metabolic inhibitors or siRNA knockdowns of efflux pumps (e.g., P-glycoprotein) .

- Assay Conditions : Standardize protocols (e.g., MTT assay incubation time, cell density) to minimize variability . Cross-validate findings with orthogonal assays (e.g., apoptosis markers via Annexin-V/Acridine Orange staining) .

Q. What safety protocols are critical when synthesizing this compound derivatives in the lab?

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles due to this compound’s skin/eye irritation risks .

- Ventilation : Perform reactions in fume hoods to avoid inhalation of volatile intermediates.

- Waste Disposal : Follow institutional guidelines for carcinogenic waste, as this compound derivatives may intercalate DNA .

- Documentation : Maintain updated Safety Data Sheets (SDS) and train personnel on emergency procedures .

Advanced Research Questions

Q. How can this compound derivatives be engineered to overcome P-glycoprotein (Pgp)-mediated drug resistance in cancer?

- Structural Modifications : Incorporate lysosomotropic moieties (e.g., N-acridine thiosemicarbazones) to bypass Pgp efflux via lysosomal targeting .

- Confocal Microscopy : Leverage this compound’s fluorescence to validate intracellular localization and lysosomal accumulation .

- In Vitro Models : Use Pgp-overexpressing cell lines (e.g., MDR1-transfected HEK293) to test efficacy .

Q. What methodologies optimize the synthesis of novel this compound derivatives with enhanced photophysical properties?

- Microwave-Assisted Synthesis : Reduces reaction time and improves yield for this compound heterocycles .

- Purification : Employ flash chromatography or HPLC to isolate isomers (e.g., 9-aminothis compound vs. 3,6-diaminothis compound) .

- Characterization : Use NMR (¹H/¹³C), high-resolution mass spectrometry (HRMS), and X-ray crystallography for structural validation .

Q. How can researchers resolve conflicting data on this compound’s role in modulating apoptotic pathways?

- Mechanistic Studies : Combine Western blotting (e.g., CASPASE-3 activation) with gene expression analysis (e.g., Bcl2 family members) to clarify apoptotic triggers .

- Dose-Response Analysis : Differentiate pro-survival vs. pro-apoptotic effects by testing a broad concentration range .

- In Vivo Validation : Use zebrafish models with this compound orange staining to visualize apoptosis in real-time .

Q. What advanced imaging techniques leverage this compound’s fluorescence for real-time cellular studies?

- Live-Cell Imaging : Use this compound orange (AO) for lysosomal tracking or apoptosis detection in neurogenerative models .

- Multiplex Assays : Pair AO with propidium iodide (PI) to distinguish live/dead cells in cytofluorimetric analysis .

- Super-Resolution Microscopy : Resolve subcellular localization of this compound-DNA complexes at nanometer scales .

Q. Methodological Guidelines

- Experimental Reproducibility : Document synthesis protocols, including solvent purity, catalyst loadings, and reaction times .

- Data Reporting : Follow journal guidelines (e.g., Beilstein Journal) for supplementary materials, ensuring raw data and statistical analyses are accessible .

- Ethical Compliance : For in vivo studies, adhere to institutional review protocols for apoptosis assays in zebrafish or mammalian models .

属性

IUPAC Name |

acridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9N/c1-3-7-12-10(5-1)9-11-6-2-4-8-13(11)14-12/h1-9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZBUGLKDJFMEHC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C3C=CC=CC3=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9N | |

| Record name | ACRIDINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2299 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8059766 | |

| Record name | Acridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8059766 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Small colorless needle-like crystalline solid. Slightly soluble in hot water. Slightly denser than water. Contact may irritate skin, eyes, and mucous membranes. Sublimes before melting when heated. May be toxic by ingestion., Pale yellow solid; [Merck Index] Colorless solid; [Hawley] Yellow crystalline powder; [MSDSonline], Small colorless needle-like crystalline solid. | |

| Record name | ACRIDINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2299 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Acridine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3509 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | ACRIDINE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/410 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Boiling Point |

655 °F at 760 mmHg (NTP, 1992), 345.5 °C @ 760 mm Hg, 655 °F | |

| Record name | ACRIDINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2299 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ACRIDINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/634 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ACRIDINE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/410 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Solubility |

SLIGHTLY SOL IN HOT WATER; VERY SOL IN ALCOHOL, ETHER, BENZENE AND CARBON DISULFIDE, Freely sol in hydrocarbons; slightly soluble in boiling water, liquid ammonia, liguid sulfur dioxide; sparingly soluble in light petroleum, Very soluble in carbon disulfide; very soluble in ethanol, ether, benzene; slightly soluble in water, 1 gm soluble in <1 ml boiling benzene or alcohol; 5 ml benzene (20 °C); 6 ml alcohol (20 °C); 16 ml of ether (20 °C); 1.8 ml boiling cyclohexane., In water= 38.4 mg/L at 24 °C. | |

| Record name | ACRIDINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/634 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.2 at 68 °F (approx.) (USCG, 1999) - Denser than water; will sink, 1.005 @ 20 °C/4 °C, 1.2 | |

| Record name | ACRIDINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2299 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ACRIDINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/634 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ACRIDINE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/410 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Vapor Pressure |

1 mmHg at 255.9 °F (NTP, 1992), Vapor pressure= 1.35X10-4 mm Hg at 25 °C /extrapolated from experimentally-derived coefficients/, 1 MM HG @ 129 °C, varies depending upon the specific compound | |

| Record name | ACRIDINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2299 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ACRIDINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/634 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ACRIDINE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/410 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Color/Form |

RHOMBOHEDRAL NEEDLES OR PRISMS FROM ALCOHOL; MONOCLINIC, ORTHORHOMBIC, SMALL COLORLESS NEEDLES, ORTHORHOMBIC PLATES, NEEDLES FROM DILUTED ALCOHOL, SMALL, COLORLESS OR FAINTLY YELLOW CRYSTALS | |

CAS No. |

260-94-6, 39327-16-7 | |

| Record name | ACRIDINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2299 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Acridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=260-94-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000260946 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzoquinoline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039327167 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ACRIDINE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3408 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Acridine | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Acridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8059766 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Acridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.429 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ACRIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/42NI1P5Q1X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | ACRIDINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/634 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ACRIDINE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/410 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Melting Point |

225 to 230 °F (NTP, 1992), 111 °C; 106 °C (form a); 110 °C (form b), 225-230 °F | |

| Record name | ACRIDINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2299 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ACRIDINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/634 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ACRIDINE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/410 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。